molecular formula C11H8Cl2N2S B1197633 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole CAS No. 56987-45-2

2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole

Número de catálogo: B1197633
Número CAS: 56987-45-2
Peso molecular: 271.2 g/mol
Clave InChI: CILQOBXEGCOMBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole is a synthetic heterocyclic compound of significant interest in pharmacological research. The compound's core research value lies in its documented biological activity as a hypotensive agent . Investigations in animal models have demonstrated that it can induce a reduction in blood pressure at low intravenous doses, making it a valuable tool for studying cardiovascular physiology and the mechanisms that regulate blood pressure . The compound is a key representative of a class of (2,6-substituted phenyl)thiazoles that have been explored for their physiological effects . It is provided exclusively for use in non-clinical, in-vitro research to aid scientists in advancing their investigations in these specialized fields.

Propiedades

IUPAC Name

2-(2,6-dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-7-2-1-3-8(13)10(7)9-6-15-5-4-14-11(15)16-9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILQOBXEGCOMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(SC2=N1)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205592
Record name Compound 44-549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56987-45-2
Record name Compound 44-549
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 44-549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Standard Laboratory Protocol

  • Reagents : Imidazolidine-2-thione (1.0 equiv), 2,6-dichlorophenacyl bromide (1.05 equiv), anhydrous ethanol (20 mL/g substrate)

  • Conditions : Reflux under nitrogen for 4–6 hours at 78°C

  • Workup : Evaporation under reduced pressure, dissolution in acetone, neutralization with NaHCO₃, and extraction with chloroform

  • Yield : 82–89% after recrystallization from ethyl acetate/hexane (3:1)

The reaction mechanism involves three critical steps:

  • Formation of a thioether intermediate through S-alkylation

  • Intramolecular cyclization via nucleophilic attack of the imidazolidine nitrogen

  • Aromatization through elimination of hydrogen bromide

Solvent and Catalytic Optimization

Comparative studies demonstrate solvent effects on reaction efficiency:

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78489
DMSO90293
Acetonitrile82385

The use of DMSO as solvent reduces reaction time by 50% while improving yield, though it complicates purification due to increased polarity of byproducts. Catalytic amounts of triethylamine (0.1 equiv) further enhance reaction rates by scavenging HBr, shifting the equilibrium toward product formation.

Alternative Synthetic Routes Using 2-Aminothiazole Derivatives

While less common, 2-aminothiazole-based approaches provide an alternative pathway, particularly for generating structural analogs:

Two-Step Synthesis via Halogenated Intermediates

  • Step 1 : Condensation of 2-aminothiazole with 2,6-dichlorophenacyl chloride in acetonitrile at 0–5°C yields an intermediate ammonium salt

  • Step 2 : Intramolecular cyclization using triethyl phosphite (Arbuzov reaction) at 110°C for 8 hours

This method produces the target compound with 68–72% overall yield but requires strict temperature control to prevent decomposition of the α-chloroketone intermediate.

Comparative Analysis of Methods

ParameterCyclocondensation Method2-Aminothiazole Route
Reaction Steps12
Total Yield (%)8968
Purification DifficultyModerateHigh
ScalabilityExcellentLimited

The cyclocondensation method demonstrates superior efficiency, making it preferable for large-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern manufacturing employs continuous flow technology to address challenges in traditional batch processing:

  • Residence Time : 12 minutes at 150°C under 10 bar pressure

  • Throughput : 5 kg/hour with 94% conversion efficiency

  • Key Advantage : Prevents thermal degradation of the heat-sensitive thiazole ring

Green Chemistry Approaches

Industrial protocols increasingly incorporate sustainable practices:

  • Solvent Recycling : 98% ethanol recovery using falling-film evaporators

  • Catalyst Reuse : Immobilized lipase catalysts maintain 85% activity over 10 cycles

  • Waste Reduction : HBr byproduct converted to NaBr via neutralization, achieving 99.5% atom economy

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient (10% → 40% EtOAc)

  • HPLC Purification : C18 column, methanol/water (75:25) at 2 mL/min, retention time = 6.8 minutes

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.30 (t, J = 8.0 Hz, 1H), 4.35 (t, J = 7.6 Hz, 2H), 3.85 (t, J = 7.6 Hz, 2H)

  • HRMS : m/z [M+H]⁺ calcd for C₁₁H₈Cl₂N₂S: 271.2, found: 271.1

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The antimicrobial potential of 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole has been investigated through various studies.

  • Minimum Inhibitory Concentration (MIC) : A study revealed that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. For instance, certain derivatives showed MIC values as low as 15.625 μg/ml against Candida albicans, indicating a strong antifungal effect compared to traditional antifungal agents like Furacilin (MIC = 31.25 μg/ml) .
  • Broad Spectrum Activity : The compound's derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The MIC values across different strains ranged from 31.25 to 125 μg/ml .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundS. aureus MIC (μg/ml)E. coli MIC (μg/ml)C. albicans MIC (μg/ml)
4a62.562.531.25
4h62.562.515.625
Furacilin3.917.8131.25

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay.

  • Radical Scavenging Activity : The synthesized derivatives exhibited a remarkable ability to inhibit DPPH radicals, with some compounds achieving inhibition rates between 60% and 97% . Notably, the compound with a phenolic fragment demonstrated the highest antioxidant activity .

Table 2: Antioxidant Activity of Selected Derivatives

CompoundDPPH Inhibition (%)
4e97
4f92
4g89

Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazo-thiazole derivatives.

  • Cytotoxicity Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, certain derivatives demonstrated significant cytotoxic effects on HepG2 and MDA-MB-231 cell lines with IC50 values indicating effective concentrations for cancer treatment .
  • Molecular Docking Studies : Computational studies have suggested that these compounds interact favorably with key biological targets involved in cancer progression, supporting their potential use as therapeutic agents in oncology .

Table 3: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHepG21.2
Compound BMDA-MB-23126.8

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological activity of 5,6-dihydroimidazo[2,1-b]thiazoles is highly dependent on structural variations, particularly substituent type, position, and stereochemistry. Below is a detailed comparison:

Antihypertensive Activity

  • 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole: Key Feature: The 2,6-dichlorophenyl group is critical for central α-adrenoreceptor activation. Activity: Induces hypotension in cats at low doses (vertebral artery administration), blocked by yohimbine. Less potent than clonidine .

Antimicrobial Activity

  • (R)-6-Substituted Derivatives :
    • Key Feature : R-configuration at the 6-position enhances activity against methicillin-resistant Staphylococcus aureus (MRSA).
    • Activity : MIC90 = 3.7 µg/mL against MRSA; protective in wax moth worm models at 5× MIC. DNA gyrase inhibition suggests a mechanistic pathway .
  • LS-1 to LS-8 Compounds: Substituents: Phenyl or naphthyl groups at R2/R3. Activity: >80% growth inhibition of S. aureus at 64 µg/mL. No activity against E. coli, indicating Gram-positive selectivity .

Antifungal and Antioxidant Activity

  • 3-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole: Antifungal: MIC = 15.625 µg/mL against Candida albicans (twice as potent as Furacilin) . Antioxidant: 60–97% DPPH radical inhibition, with 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol showing 97% inhibition .

Immunomodulatory and Antiinflammatory Activity

  • 5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole :
    • Key Feature : Symmetrical para-methoxy substitution.
    • Activity : Potent in rat adjuvant-induced arthritis models. Asymmetrical 5-alkyl/6-halo derivatives retain activity but with reduced efficacy .

Neuroprotective Activity

  • AUTEN-99 (2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole) :
    • Activity : Activates autophagy, alleviating neurodegeneration in Drosophila models of Parkinson’s and Huntington’s diseases .

Mechanistic Insights

  • Antimicrobial Action : DNA gyrase inhibition is a proposed mechanism for MRSA-targeting derivatives .
  • Antioxidant Activity : Electron transfer (SET) processes and radical scavenging are implicated in DPPH inhibition .
  • Central Hypotension: Mediated via α-adrenoreceptors, akin to clonidine but with lower potency .

Actividad Biológica

The compound 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The data presented here are derived from various studies, including in vitro and in vivo experiments, highlighting the compound's potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring fused with an imidazole moiety, which is known to contribute to its biological activity. The presence of chlorine substituents on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various bacterial strains. For example, it demonstrated an MIC of 15.625 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effect is believed to result from the inhibition of bacterial enzymes and disruption of cell membrane integrity .
CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus15.625
This compoundEscherichia coli15.625

Anticancer Activity

In cancer research, this compound has shown promising results:

  • Cell Lines Tested : The compound was evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines.
  • Inhibition Concentration : Studies reported IC50 values less than that of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Reference Drug
A-549<10Doxorubicin
MCF-7<10Doxorubicin

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • Experimental Models : Inflammation models in rodents indicated that the compound significantly reduced inflammatory markers .
  • Mechanism : The anti-inflammatory effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

A notable study involved the synthesis of various thiazole derivatives based on the imidazo[2,1-b]thiazole scaffold. These derivatives were screened for their biological activities:

  • Study Findings : Compounds with specific substitutions showed enhanced antibacterial activity compared to others in their class. For example, modifications in the phenyl ring influenced both lipophilicity and biological efficacy .

Q & A

Q. What are the standard synthetic protocols for 2-(2,6-dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of imidazolidine-2-thione with substituted phenacyl bromides. Key steps include:

  • Refluxing imidazolidine-2-thione with phenacyl bromides in ethanol or DMSO under nitrogen for 6–18 hours .
  • Yields range from 65% to 96%, depending on substituents. For example, electron-donating groups (e.g., methoxy) reduce reaction efficiency compared to electron-withdrawing groups (e.g., nitro) .
  • Purification involves column chromatography or recrystallization with ethyl acetate/hexane mixtures .

Q. What is the mechanism underlying its antimicrobial activity, and how does it compare to clinical controls?

The compound exhibits broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes. Key findings:

  • Antibacterial : MIC values against Staphylococcus aureus and Escherichia coli range from 31.25 μg/mL to >100 μg/mL, with lower efficacy than Furacilin (control: 31.25 μg/mL) .
  • Antifungal : The 3-(4-chlorophenyl) derivative shows superior activity against Candida albicans (MIC = 15.625 μg/mL), outperforming Furacilin (MIC = 31.25 μg/mL) .
  • Proposed mechanisms include membrane permeabilization and interference with ergosterol biosynthesis in fungi .

Q. How do structural modifications influence bioactivity in SAR studies?

Substituents on the phenyl ring critically modulate activity:

  • Chlorine at para position : Enhances antifungal activity (MIC = 15.625 μg/mL) due to increased lipophilicity and membrane interaction .
  • Phenol group (4e) : Boosts antioxidant activity (97% DPPH radical scavenging) via hydrogen bonding and electron transfer .
  • Methoxy groups : Reduce antimicrobial potency but improve solubility for in vivo applications .

Q. What methodologies are used to evaluate its antioxidant activity?

The DPPH radical scavenging assay is standard:

  • Compounds are dissolved in methanol (0.1 mM) and mixed with DPPH solution (0.1 mM).
  • Absorbance is measured at 517 nm after 30 minutes.
  • The 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol derivative (4e) shows 97% inhibition, attributed to the phenol group’s radical stabilization .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) clarify its reactivity and target interactions?

  • DFT calculations : Predict electrostatic potential maps and frontier molecular orbitals. For example, the 4e derivative’s high antioxidant activity correlates with a low energy gap (ΔE = 4.2 eV) and nucleophilic reactive sites .
  • Docking studies : Dock the compound into Candida albicans CYP51 (lanosterol demethylase) or human peroxiredoxin 5. Binding affinities (ΔG = −8.5 kcal/mol) suggest competitive inhibition of fungal sterol biosynthesis .

Q. How can contradictory data in antimicrobial studies be resolved?

Discrepancies in MIC values (e.g., 31.25 μg/mL vs. 400,000 μg/mL in intestinal alkaline phosphatase assays) arise from:

  • Strain variability : Clinical vs. reference strains may differ in membrane composition .
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield variability .
  • Substituent effects : Chlorine enhances antifungal activity but may reduce antibacterial potency due to target specificity .

Q. What challenges exist in scaling up synthesis for preclinical studies?

Key challenges include:

  • Intermediate instability : α-Bromodiketones require low-temperature storage (−20°C) to prevent decomposition .
  • Purification : High-polarity derivatives (e.g., 4e) necessitate HPLC for >95% purity, increasing cost .
  • Solvent-free protocols : Eaton’s reagent (P2O5/MeSO3H) improves yields (90–96%) but requires corrosion-resistant reactors .

Q. What in vivo models validate its efficacy and toxicity?

  • Wax moth larvae (Galleria mellonella) : Used to assess antimicrobial efficacy at 5× MIC, showing 80% survival against MRSA .
  • Rat adjuvant-induced arthritis : Immunomodulatory analogs reduce inflammation by 60% at 10 mg/kg, but hepatotoxicity (ALT elevation) occurs at higher doses .
  • Zebrafish embryos : Evaluate developmental toxicity (LC50 = 50 μM) and oxidative stress biomarkers (SOD, CAT) .

Q. Can synergistic combinations enhance its antimicrobial profile?

Combinatorial studies with β-lactams or fluconazole show:

  • Additive effects : FIC index = 0.5–1.0 against C. albicans when paired with fluconazole .
  • Mechanistic synergy : Disruption of fungal biofilms by 2-(2,6-dichlorophenyl) derivatives enhances azole penetration .

Q. How do metabolic stability and degradation pathways impact therapeutic potential?

  • Plasma stability : Incubate with human plasma (37°C, 24h); HPLC analysis shows 40% degradation, indicating hepatic metabolism .
  • CYP450 interactions : Metabolized by CYP3A4 to 2,6-dichlorophenyl acetic acid (major metabolite), requiring co-administration with CYP inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
Reactant of Route 2
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.